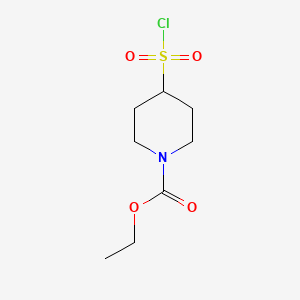
Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C8H14ClNO4S . It has a molecular weight of 255.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14ClNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 255.72 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Anticancer Potential
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored, with these compounds evaluated for their potential as anticancer agents. Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate served as a precursor in the synthesis of these derivatives. Some synthesized compounds exhibited promising anticancer activity, suggesting their potential therapeutic use in cancer treatment (Rehman et al., 2018).
Antimicrobial Applications
Research into the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been conducted. These compounds have shown moderate to significant antibacterial activity, highlighting the role of such derivatives in developing new antimicrobial agents (Khalid et al., 2016).
Antibacterial and Antifungal Properties
The synthesis of S-substituted aliphatic analogues of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole has been explored for their antibacterial activity. These compounds have shown varying degrees of effectiveness against bacterial strains, indicating their potential in antibacterial therapy (Sattar et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of bifunctional sulfonamide-amide derivatives have been reported, with these compounds demonstrating significant in vitro antibacterial and antifungal activities. This suggests their potential application in treating infections (Abbavaram & Reddyvari, 2013).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .
Analyse Biochimique
Biochemical Properties
Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and esterases, forming covalent bonds with the active sites of these enzymes, thereby inhibiting their activity . This interaction is crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in cell survival and apoptosis, thereby modulating cellular responses to stress and damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and cellular processes . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, the compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the hematopoietic system . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic state of the cell . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effects on cellular processes.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and other biomolecules . This subcellular localization is critical for understanding the compound’s mechanism of action and its impact on cellular processes.
Propriétés
IUPAC Name |
ethyl 4-chlorosulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLEPXXDQVBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211538-59-8 | |
| Record name | ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
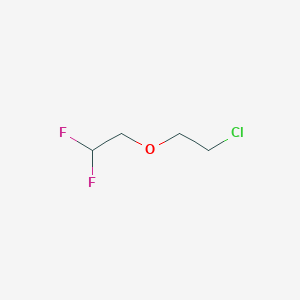

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
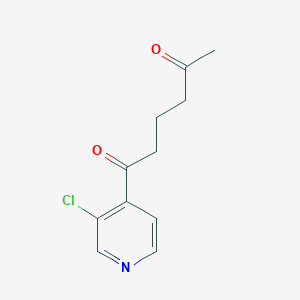

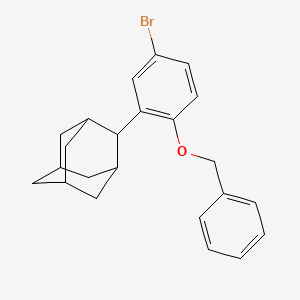
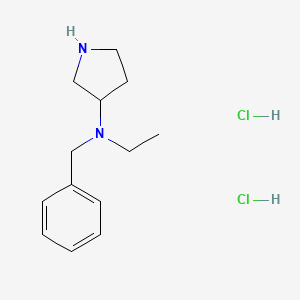
![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)
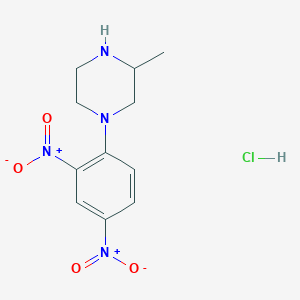
![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)

![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
